Boc-D-homophenylalanine
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Overview
Description
Boc-D-homophenylalanine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-homophenylalanine typically involves the protection of the amino group of an amino acid with a Boc group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process. These systems allow for better control of reaction conditions and can lead to higher yields and purities compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Boc-D-homophenylalanine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can react with electrophiles.
Coupling: It can be used in peptide coupling reactions, where the carboxylic acid group reacts with an amine to form an amide bond.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), dichloromethane.
Substitution: Various electrophiles, organic solvents.
Coupling: Carbodiimides (e.g., EDC, DCC), HOBt, organic solvents.
Major Products Formed
Deprotection: The primary amine and carbon dioxide.
Substitution: Substituted Boc-protected amines.
Coupling: Peptides and other amide-containing compounds.
Scientific Research Applications
Boc-D-homophenylalanine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Boc-D-homophenylalanine primarily involves its role as a protected amino acid derivative. The Boc group provides stability to the amine, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical processes, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the molecules being synthesized.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-4-hydroxycyclohexylethanoic acid: Another Boc-protected amino acid derivative with a different side chain.
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness
Boc-D-homophenylalanine is unique due to its specific structure, which includes a phenyl group and a Boc-protected amine. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCODLPJUFHPVQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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